

Application Notes and Protocols for Fak-IN-14 in Murine Models

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Compound of Interest

Compound Name: *Fak-IN-14*

Cat. No.: *B12378802*

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **Fak-IN-14** (also known as Y15 or FAK Inhibitor 14), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in mouse models of cancer.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.^{[1][2]} Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a promising therapeutic target.^{[3][4]} **Fak-IN-14** is a small molecule inhibitor that targets the autophosphorylation of FAK at Tyrosine 397 (Y397), thereby blocking downstream signaling pathways.^{[5][6]} These protocols and notes are intended to guide researchers in the effective use of **Fak-IN-14** in preclinical murine studies.

Quantitative Data Summary

The following tables summarize key quantitative data for **Fak-IN-14** (Y15) from various in vivo studies.

Table 1: In Vivo Dosage and Administration of **Fak-IN-14** (Y15) in Mice

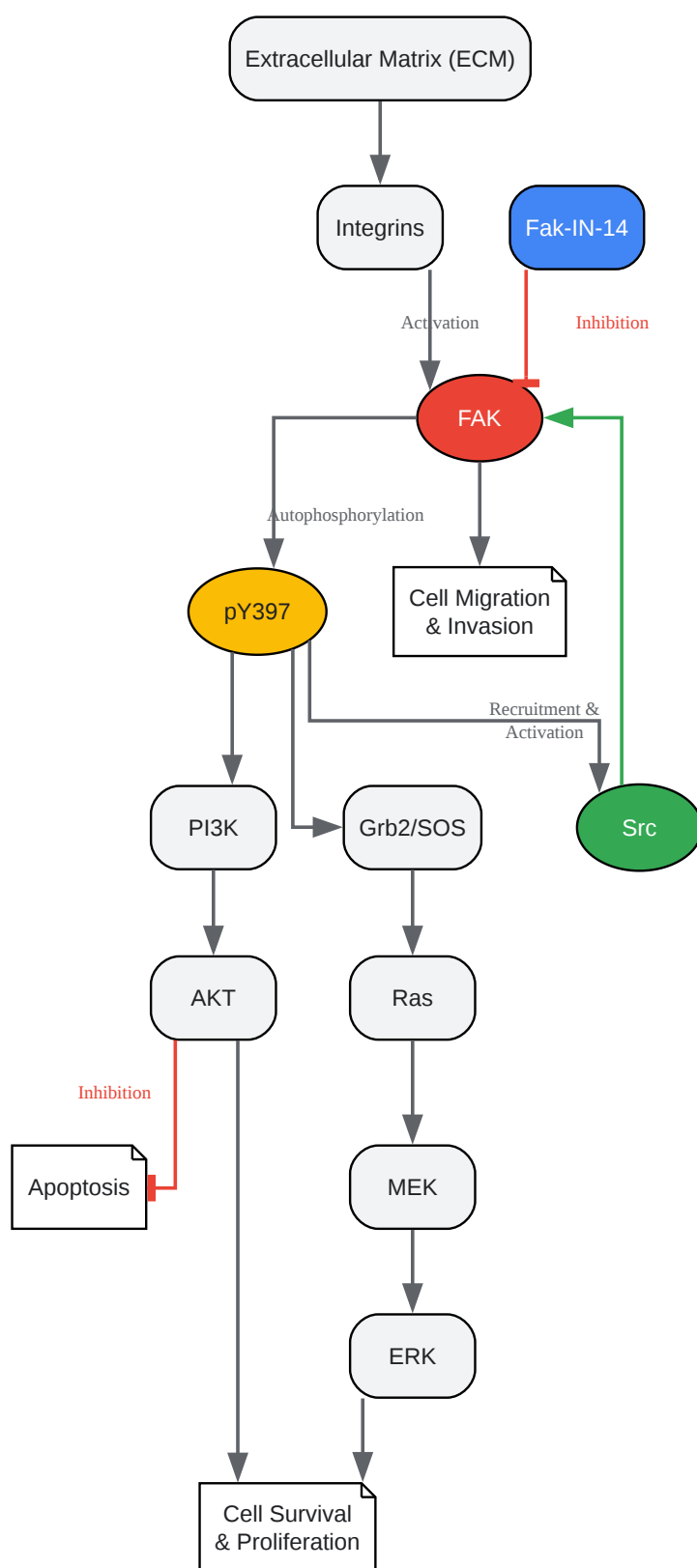
Parameter	Details	Reference
Dosage Range	15 mg/kg - 45 mg/kg	[3]
Common Dosage	20 mg/kg, 30 mg/kg	[3][4]
Administration Route	Intraperitoneal (IP), Oral (PO)	[3]
Vehicle/Formulation	DMSO, PEG300, Tween 80, Saline; Water	[5][7]
Dosing Frequency	Daily, 5 days/week	[3][8]

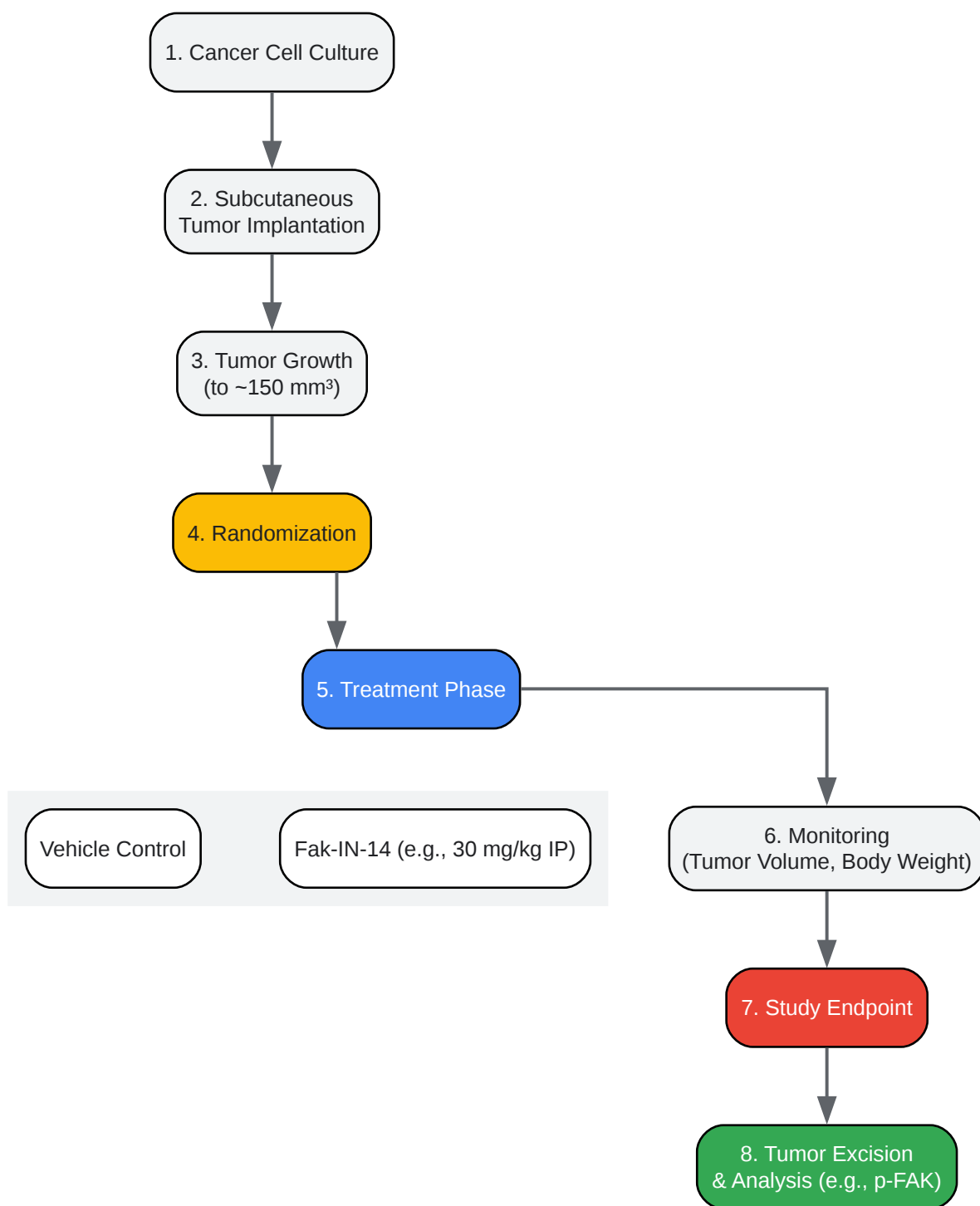
Table 2: Pharmacokinetic and Toxicity Data for **Fak-IN-14** (Y15) in Mice

Parameter	Value	Administration Route	Reference
Maximum Tolerated Dose (Single)	200 mg/kg	Oral	[3]
Maximum Tolerated Dose (Multiple)	100 mg/kg (daily for 7 days)	Oral	[3]
Maximum Tolerated Dose (Multiple)	30 mg/kg (daily, 5 days/week for 28 days)	Intraperitoneal	[3]

Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that regulate key cellular processes involved in cancer progression.





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